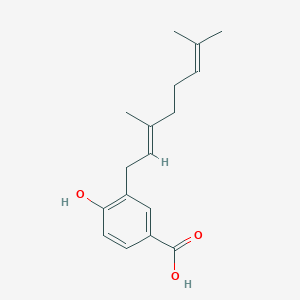

3-Geranyl-4-hydroxybenzoic acid

描述

Structure

3D Structure

属性

分子式 |

C17H22O3 |

|---|---|

分子量 |

274.35 g/mol |

IUPAC 名称 |

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C17H22O3/c1-12(2)5-4-6-13(3)7-8-14-11-15(17(19)20)9-10-16(14)18/h5,7,9-11,18H,4,6,8H2,1-3H3,(H,19,20)/b13-7+ |

InChI 键 |

HKIMBCGCVPYUTJ-NTUHNPAUSA-N |

SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C(=O)O)O)/C)C |

规范 SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C)C |

同义词 |

3-geranyl-4-hydroxybenzoic acid |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Identification in Plant Species

3-Geranyl-4-hydroxybenzoic acid is a specialized metabolite found in a select group of plant species. Its presence is a result of specific biosynthetic pathways within these plants.

Lithospermum erythrorhizon

This perennial herb, a member of the borage family, is a known producer of this compound. nih.govnih.gov The compound is a key intermediate in the biosynthesis of shikonin (B1681659), a naphthoquinone pigment that is a major secondary metabolite in this plant. nih.govsemanticscholar.org The enzyme geranyl diphosphate (B83284):4-hydroxybenzoate (B8730719) 3-geranyltransferase, crucial for the formation of this compound, has been isolated and characterized from L. erythrorhizon. nih.govsemanticscholar.org

Piper Species (P. aduncum, P. gaudichaudianum, P. crassinervium, P. arboreum)

Several species within the Piper genus have been identified as sources of this compound and its derivatives. Notably, it has been reported in Piper aduncum and Piper gaudichaudianum. nih.govebi.ac.uk Research on various Piper species, including P. crassinervium and P. aduncum, has led to the isolation of new benzoic acid derivatives, alongside known compounds like this compound. ebi.ac.uk

Myrsine seguinii

A derivative of the target compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, has been isolated from the methanol (B129727) extract of Myrsine seguinii. nih.govtandfonline.com This finding indicates the presence of the core this compound structure within the biosynthetic capabilities of this plant species.

Strategies for Extraction and Purification from Biological Matrices

The isolation of this compound from plant sources involves a multi-step process. A common initial step is the extraction of the plant material with an organic solvent like methanol. nih.govtandfonline.com This is followed by various chromatographic techniques to separate the compound from the complex mixture of the crude extract.

For instance, in the case of Myrsine seguinii, bioassay-guided fractionation of the methanol extract was employed. nih.govtandfonline.com This involves a systematic separation process where the fractions are tested for a specific activity to guide the isolation of the active compound.

In studies involving Lithospermum erythrorhizon, the purification of the enzyme responsible for the synthesis of this compound has been detailed. nih.gov The process involved solubilization of the enzyme from the cell cultures using a detergent, followed by a series of column chromatography steps, including diethylaminoethyl (DEAE)-Sephacel, Heparin-Sepharose, Reactive Green 19-Agarose, and Cholic Acid-Agarose. nih.gov

General purification methods for hydroxybenzoic acid esters can also involve crystallization. google.com This process typically includes dissolving the crude compound in a suitable organic solvent, heating to ensure complete dissolution, and then cooling to allow the purified compound to crystallize. google.com The resulting crystals are then separated by filtration, washed, and dried to yield the high-purity compound. google.com

Spectroscopic Elucidation Methodologies for Structural Confirmation

The definitive identification of this compound is achieved through a combination of spectroscopic methods that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are fundamental in determining the carbon-hydrogen framework of the molecule. These techniques provide information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition of the compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a common method used for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule. nih.gov For this compound, this would include characteristic absorptions for the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds with aromatic rings and conjugated systems.

The collective data from these spectroscopic techniques allows for the unambiguous confirmation of the structure of this compound and its derivatives isolated from natural sources. nih.govtandfonline.comnih.gov

Biotechnological Production and Metabolic Engineering Strategies

Heterologous Biosynthesis in Microbial Systems

The core of producing GBA in microorganisms involves the heterologous expression of a key enzyme, a p-hydroxybenzoate:geranyltransferase (PGT), which catalyzes the prenylation of p-hydroxybenzoic acid (pHBA) with geranyl diphosphate (B83284) (GPP). researchgate.net Microbial hosts are engineered to provide these two precursor molecules and to efficiently express the PGT enzyme.

Saccharomyces cerevisiae, or baker's yeast, has been successfully engineered for GBA production due to its well-understood genetics and its natural ability to produce terpenoid precursors through the mevalonate (B85504) (MVA) pathway. researchgate.netfrontiersin.org Researchers have expressed PGT enzymes from plants like Arnebia euchroma in yeast. researchgate.netnih.gov

Initial efforts involved expressing an A. euchroma PGT in a standard S. cerevisiae WAT11U strain, which resulted in a GBA titer of 0.1567 mg/L when fed with 1 mM pHBA. researchgate.netnih.gov To improve this, the same enzyme was expressed in a high-yield monoterpene strain of yeast, which significantly boosted production to 20.8624 mg/L under the same conditions. researchgate.netnih.gov Further studies identified that a specific PGT homolog, AePGT6, exhibited higher enzymatic activity compared to others. researchgate.netnih.gov By utilizing an optimized yeast system that included systematic engineering, a high titer of 179.29 mg/L of GBA was achieved in shake flask fermentation. researchgate.netnih.gov

| Host Strain | Engineering Strategy | GBA Titer (mg/L) |

| S. cerevisiae WAT11U | Expression of A. euchroma PGT, fed 1 mM pHBA | 0.1567 researchgate.netnih.gov |

| High-yield monoterpene S. cerevisiae | Expression of A. euchroma PGT, fed 1 mM pHBA | 20.8624 researchgate.netnih.gov |

| Engineered S. cerevisiae StHP6tHC | Co-overexpression of SctHMG1, optimized EcUbiC, and AePGT6 | 179.29 researchgate.netnih.gov |

Escherichia coli is another popular host for metabolic engineering due to its rapid growth and the availability of extensive genetic tools. nih.gov For GBA production, E. coli can be engineered to synthesize both the pHBA precursor via the shikimate pathway and the GPP precursor. nih.gov The native E. coli enzyme 4-hydroxybenzoate-3-polyprenyltransferase, encoded by the ubiA gene, is capable of catalyzing the formation of GBA from GPP and pHBA. researchgate.net This intrinsic capability makes E. coli a viable chassis for producing GBA and a variety of its analogs through metabolic engineering. researchgate.net

A significant part of the engineering effort in E. coli has focused on the high-level production of the precursor pHBA. nih.govnih.govresearchgate.net Strategies involve overexpressing chorismate pyruvate-lyase (ubiC) to convert chorismate, an intermediate of the shikimate pathway, into pHBA. nih.gov By implementing such strategies, engineered E. coli strains have achieved pHBA titers as high as 21.35 g/L in fed-batch fermentation. documentsdelivered.com These high-yield precursor strains provide a strong foundation for the subsequent conversion to GBA.

Optimization of Precursor Flux and Enzyme Expression

Achieving high titers of GBA requires a balanced and optimized supply of its two precursors: pHBA from the shikimate pathway and GPP from the MVA (in yeast) or MEP (in E. coli) pathway. researchgate.netnih.gov Metabolic engineering strategies focus on increasing the carbon flux towards these precursors and ensuring high activity of the key biosynthetic enzymes.

In S. cerevisiae, this has been achieved by improving the homologous mevalonate pathway to boost GPP supply. researchgate.netnih.gov Simultaneously, the heterologous shikimic acid pathway is reconstructed to enhance the production of pHBA. researchgate.netnih.gov The selection of enzymes with superior kinetics, such as identifying AePGT6 as a more active PGT homolog, is also a critical optimization step. researchgate.netnih.gov

In E. coli, efforts to increase precursor flux have centered on the shikimate pathway. nih.govresearchgate.net This includes the overexpression of a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) synthase to funnel more carbon into the pathway. researchgate.net Additionally, genes for enzymes downstream of DAHP synthase, such as aroE (shikimate dehydrogenase) and aroL (shikimate kinase), are overexpressed. nih.gov To channel chorismate specifically towards pHBA, the gene ubiC (chorismate lyase) is overexpressed, while genes for competing pathways that also use chorismate are often deleted. nih.govnih.gov

De Novo Synthesis Pathway Reconstruction

A major goal of metabolic engineering is to create microbial strains capable of producing a target compound de novo from a simple carbon source like glucose. researchgate.net For GBA, this involves constructing a complete biosynthetic pathway within the host organism.

In yeast, a de novo GBA synthesis pathway was successfully constructed by combining several key engineering steps. researchgate.netnih.gov This involved enhancing the native mevalonate pathway by overexpressing a truncated version of HMG-CoA reductase (SctHMG1) to increase the GPP pool. researchgate.netnih.gov Concurrently, the shikimate pathway was engineered for de novo pHBA production by introducing an optimized E. coli chorismate pyruvate-lyase (ubiC). researchgate.netnih.gov The integration of these upstream pathway optimizations with the expression of the most active PGT enzyme (AePGT6) enabled the complete de novo synthesis of GBA from glucose, reaching a titer of 179.29 mg/L. researchgate.netnih.gov The establishment of such a pathway represents a significant step towards the industrial fermentation of GBA without the need for expensive precursor feeding. researchgate.net

Production of 3-Geranyl-4-hydroxybenzoic Acid Analogues via Metabolic Engineering

Metabolic engineering not only allows for the production of natural compounds but also opens the door to creating novel analogues with potentially improved properties. nih.govmpg.de The biosynthesis of GBA is particularly amenable to such strategies. It has been demonstrated that producing a variety of GBA analogs is feasible in metabolically engineered E. coli. researchgate.net

One common strategy is precursor-directed biosynthesis, where structural analogs of the natural precursors (pHBA or GPP) are fed to the engineered microbe. The promiscuity of the PGT enzyme may allow it to accept these unnatural substrates, leading to the synthesis of novel GBA derivatives. mpg.de Another approach involves swapping biosynthetic enzymes. For example, by introducing PGTs from different organisms or mutated versions of the enzyme, the substrate specificity could be altered to generate a library of new compounds. mpg.de Furthermore, engineering the downstream modification pathways in the host could lead to the production of halogenated or otherwise decorated GBA analogues, which have been shown in other contexts to possess enhanced bioactivity. mpg.de

Biological Activities and Mechanistic Research

Antioxidant Activity

3-Geranyl-4-hydroxybenzoic acid is a member of the hydroxybenzoic acid family, a class of compounds recognized for their antioxidant capabilities. ontosight.aimdpi.com The antioxidant properties of these molecules are largely attributed to the presence of a hydroxyl group attached to the benzene (B151609) ring. ontosight.ai This functional group enables the compound to donate a hydrogen atom, which can neutralize free radicals. By scavenging these reactive oxygen species, this compound can help protect cells from oxidative damage, a process implicated in the development of various chronic diseases. ontosight.ai The addition of a lipophilic geranyl group to the 4-hydroxybenzoic acid backbone creates a unique structure that may influence its antioxidant potential. ontosight.ai

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives has been a key area of investigation. ontosight.ai Studies indicate that the structural combination of a carboxylic acid and lipophilic terpene moieties is crucial for this activity. nih.govoup.com

A common and effective model for studying topical anti-inflammatory agents is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema test. mdpi.comnih.gov TPA is a potent inflammatory agent that, when applied to the skin, elicits a rapid and pronounced inflammatory response characterized by edema (swelling), redness, and the infiltration of immune cells, particularly neutrophils. mdpi.comresearchgate.net This model is valuable for screening compounds that can suppress the inflammatory cascade. nih.gov

Research utilizing this model on a closely related compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, isolated from Myrsine seguinii, has provided significant insights. This compound demonstrated a strong suppression of TPA-induced inflammation in mouse ears. nih.govtandfonline.com The study highlighted the importance of the compound's specific chemical structure for its bioactivity. Modifications to the parent compound, such as creating its acetate (B1210297) or methyl ether derivatives, resulted in a moderate reduction of its anti-inflammatory effect. However, the methyl ester and dimethyl derivatives were found to be inactive, as were the simpler o-, m-, and p-hydroxybenzoic acids, indicating that the free carboxylic acid and the terpene groups are essential for the observed anti-inflammatory action. nih.govoup.com

Table 1: Anti-inflammatory Effects of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic Acid and its Derivatives on TPA-Induced Mouse Ear Edema

| Compound | Dose (µg/ear) | Inhibitory Effect (%) |

|---|---|---|

| 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | 500 | 65 |

| Acetate derivative | 500 | 38 |

| Methyl ether derivative | 500 | 27 |

| Methyl ester derivative | 500 | Inactive |

| Dimethyl derivative | 500 | Inactive |

Data sourced from Bioscience, Biotechnology, and Biochemistry, 1999. nih.gov

The inflammatory response induced by TPA involves the activation of several signaling pathways, including protein kinase C (PKC). mdpi.com This activation leads to the production and release of various pro-inflammatory mediators, such as eicosanoids (like prostaglandin (B15479496) E₂) and cytokines, including interleukins (IL-1, IL-8) and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov

While direct studies on the specific cytokine modulation by this compound are limited, research on its parent compound, 4-hydroxybenzoic acid (4-HBA), offers valuable clues. 4-HBA has been shown to exert anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component of the innate immune system that triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. mdpi.com This inhibition is partly due to 4-HBA's ability to decrease the production of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome. mdpi.com Furthermore, in studies related to inflammatory bowel disease, 4-HBA has been observed to reduce the levels of pro-inflammatory cytokines IL-4, IL-6, and TNF-α, while simultaneously increasing the level of the anti-inflammatory cytokine IL-10. mdpi.com These findings suggest that this compound may share similar mechanisms for modulating inflammatory responses.

Antimicrobial Activity

This compound is suggested to possess antimicrobial properties. ontosight.ai This is consistent with findings for other terpeno-benzoic acid type compounds, which have demonstrated a range of activities including antibacterial and antifungal effects. tandfonline.com

Studies on the parent compound, 4-hydroxybenzoic acid, have confirmed its antimicrobial action. It has shown inhibitory effects against a variety of microorganisms. nih.gov For instance, it has demonstrated activity against several Gram-positive and some Gram-negative bacteria. nih.gov Similarly, benzoic acid derivatives isolated from plants of the Piper genus have exhibited fungitoxic activity against fungal species like Cladosporium cladosporioides and C. sphaerospermum. ebi.ac.uk

Table 2: Antimicrobial Activity of 4-hydroxybenzoic acid

| Microorganism Type | Activity | IC₅₀ Concentration (µg/mL) |

|---|---|---|

| Gram-positive bacteria | Sensitive | ~160 |

| Gram-negative bacteria | Sensitive (some) | ~160 |

IC₅₀ (50% inhibition of growth) data is for the related compound 4-hydroxybenzoic acid, sourced from Bioscience, Biotechnology, and Biochemistry, 1998. nih.gov

Cellular and Molecular Mechanisms of Action (e.g., gene expression modulation)

The biological activities of this compound are rooted in its interactions at the cellular and molecular levels. The parent compound, 4-hydroxybenzoic acid, has been shown to directly impact the regulation of inflammation at the genetic level. mdpi.com It can significantly reduce the mRNA and protein levels of pro-inflammatory cytokines such as IL-4, IL-6, and TNF-α, while increasing the mRNA and serum levels of the anti-inflammatory cytokine IL-10. mdpi.com This indicates a direct influence on the gene expression related to the immune response.

From a biosynthetic perspective, the formation of this compound itself is a point of molecular interest. The enzyme 4-hydroxybenzoate (B8730719) geranyltransferase utilizes geranyl diphosphate (B83284) and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate. wikipedia.org This enzymatic reaction is a key step in the biosynthesis of shikonin (B1681659), a naturally occurring naphthoquinone pigment found in the roots of Lithospermum erythrorhizon. ebi.ac.ukwikipedia.org The study of the specific enzyme responsible, Lithospermum erythrorhizon PHB geranyltransferase (LePGT1), has revealed that it is a membrane-bound enzyme and that certain conserved aspartate residues are critical for its enzymatic activity. ebi.ac.uk This highlights a specific molecular pathway in which the geranylation of 4-hydroxybenzoic acid occurs.

Structure Activity Relationship Sar Studies of 3 Geranyl 4 Hydroxybenzoic Acid and Its Derivatives

Influence of the Geranyl Moiety on Biological Activity

The geranyl moiety, a 10-carbon isoprenoid chain, is a significant structural feature for the biological activity of 3-Geranyl-4-hydroxybenzoic acid (3-G-4-HBA). This lipophilic terpene tail plays a crucial role in the molecule's interaction with biological targets. Studies on related compounds have demonstrated that the presence and nature of this lipophilic side chain are determinant for their anti-inflammatory properties. nih.gov For instance, in the compound 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, the lipophilic terpene moieties were found to be essential for its potent anti-inflammatory effects. nih.gov

The biosynthesis of 3-G-4-HBA involves the enzyme p-hydroxybenzoate:geranyltransferase (PGT), which specifically catalyzes the transfer of a geranyl group to the 3-position of 4-hydroxybenzoic acid. nih.gov Enzymes involved in this process, such as those isolated from Lithospermum erythrorhizon, exhibit strict substrate specificity for geranyl diphosphate (B83284) as the prenyl donor, as opposed to other prenyl diphosphates. researchgate.net This enzymatic specificity underscores the importance of the C10 geranyl structure for the biosynthesis and subsequent biological function of the resulting natural products. researchgate.net The geranyl group's contribution is largely attributed to its ability to increase the molecule's lipophilicity, which can enhance its ability to permeate cell membranes and interact with intracellular targets.

Contribution of Hydroxyl and Carboxylic Acid Functional Groups

The phenolic hydroxyl (-OH) group at the 4-position and the carboxylic acid (-COOH) group at the 1-position of the benzoic acid ring are indispensable for the biological activity of 3-G-4-HBA and its analogues. nih.gov Research on the anti-inflammatory activity of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid unequivocally shows that these two functional groups are critical. nih.gov

When the carboxylic acid group was masked through methylation to form a methyl ester, or when both the carboxylic acid and the hydroxyl group were methylated (dimethyl derivative), the anti-inflammatory activity was completely abolished. nih.gov This indicates that a free carboxylic acid group is essential. Similarly, modification of the phenolic hydroxyl group to an acetate (B1210297) or a methyl ether resulted in a significant reduction, though not a complete loss, of activity. The acetate derivative showed moderate activity (38% inhibition compared to the parent compound's 65%), while the methyl ether was even less active (27% inhibition). nih.gov

These findings suggest that the acidic proton of the carboxylic acid and the hydrogen-donating ability of the phenolic hydroxyl group are key to the molecule's mechanism of action. These groups may be involved in crucial hydrogen bonding interactions with the active site of target enzymes or receptors. The presence of a free hydroxyl group on the phenolic ring is a common feature in many biologically active phenolic compounds, contributing to their antioxidant and other biological activities. mdpi.comnih.gov

Structure-Activity Profiles of Synthesized Analogues

A study on 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid and its derivatives provides a clear SAR profile regarding its anti-inflammatory activity. nih.gov

Table 1: Structure-Activity Relationship of 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid Analogues

| Compound | Modification | Relative Anti-inflammatory Activity |

| Parent Compound | None (Free -COOH and -OH) | Strong (65% inhibition) |

| Acetate Derivative | -OH group converted to -OCOCH₃ | Moderate (38% inhibition) |

| Methyl Ether Derivative | -OH group converted to -OCH₃ | Moderate (27% inhibition) |

| Methyl Ester Derivative | -COOH group converted to -COOCH₃ | Inactive |

| Dimethyl Derivative | Both -OH and -COOH groups methylated | Inactive |

Data sourced from a study on TPA-induced inflammation on mouse ears. nih.gov

The data clearly illustrates that any modification that blocks the hydrogen-donating or acidic properties of the hydroxyl and carboxylic acid groups leads to a dramatic decrease or complete loss of biological activity. nih.gov The parent compound, with its free functional groups, remains the most potent. This highlights a strict structural requirement for activity, where the electronic and hydrogen-bonding capabilities of the hydroxyl and carboxyl groups are paramount. In contrast, simple hydroxybenzoic acids (o-, m-, and p-hydroxybenzoic acids) without the lipophilic geranyl chain did not show notable activity, reinforcing the essential role of the terpene moiety. nih.gov

Positional Isomerism and Biological Impact

The relative positions of the functional groups on the benzoic acid ring significantly influence the molecule's chemical properties and biological activity. While this compound is the specific isomer biosynthesized in certain pathways like that of shikonin (B1681659), the study of other hydroxybenzoic acid isomers provides valuable context on the impact of positional changes. nih.govebi.ac.uk

The reactivity and biological potential of hydroxybenzoic acid isomers are dependent on the location of the hydroxyl group(s). researchgate.net For instance, in monohydroxybenzoic acids, the para-hydroxybenzoic acid (4-hydroxybenzoic acid) is often found to be more reactive in certain chemical systems than the ortho (2-hydroxybenzoic acid) or meta (3-hydroxybenzoic acid) isomers. researchgate.net The intramolecular hydrogen bonding in the ortho isomer can reduce its reactivity and solubility in aqueous mediums. researchgate.net

In dihydroxybenzoic acid (DHBA) isomers, the position of the two hydroxyl groups dictates their biological effects. Different isomers can activate distinct cellular signaling pathways. nih.gov

Table 2: Biological Impact of Dihydroxybenzoic Acid (DHBA) Isomers

| Isomer | Common Name | Notable Biological Effects |

| 2,3-DHBA | Pyrocatechuic acid | Decreases activation of the pro-inflammatory transcription factor NF-κB. nih.gov |

| 2,5-DHBA | Gentisic acid | Can activate the Nrf2 signaling pathway, increasing antioxidant enzyme expression. nih.gov |

| 3,4-DHBA | Protocatechuic acid | Can activate the Nrf2 signaling pathway; it is a metabolite of dietary flavonoids. nih.gov |

| 3,5-DHBA | α-Resorcylic acid | Acts as a specific agonist for the hydroxycarboxylic acid receptor 2 (HCA₂), which is involved in regulating lipolysis. nih.gov |

This table summarizes findings on the diverse activities of non-geranylated hydroxybenzoic acid isomers. nih.gov

These findings demonstrate that the specific substitution pattern on the aromatic ring is a critical determinant of biological function. The placement of the hydroxyl group in 3-G-4-HBA at the C4 position, para to the carboxylic acid, and the addition of the geranyl group at the C3 position, ortho to the hydroxyl group, creates a unique chemical entity. This specific arrangement is crucial for its role as a substrate in biosynthetic pathways and for its ultimate biological activities. Any change in this isomeric configuration would likely result in a significantly different or diminished biological profile.

Advanced Research Avenues and Future Perspectives

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of 3-Geranyl-4-hydroxybenzoic acid is initiated by the prenylation of 4-hydroxybenzoic acid (4-HBA). nih.gov While the central enzymatic step, the transfer of a geranyl group from geranyl diphosphate (B83284) (GPP) to the aromatic ring of 4-HBA, is catalyzed by a p-hydroxybenzoate geranyltransferase (PGT), the complete biosynthetic network is not fully elucidated. researchgate.net

Future research is directed towards several key areas:

Upstream 4-HBA Biosynthesis: The formation of the 4-HBA precursor itself can occur through multiple routes in plants, including CoA-dependent and CoA-independent pathways branching from L-phenylalanine, or directly from chorismate. scielo.brnih.gov The specific pathways that supply 4-HBA for GBA synthesis in different plant species remain a critical area of investigation. Identifying and characterizing the enzymes in these upstream pathways, such as 4-coumarate-CoA ligase (4CL) or chorismate-pyruvate lyase (CPL), is essential for a complete understanding. scielo.br

Downstream Modifications: Following the formation of GBA, it can undergo further enzymatic modifications, such as hydroxylations, cyclizations, or additional prenylations, leading to a diverse array of natural products like chromenes and other derivatives. lorarichards.com For instance, cytochrome P450 monooxygenases (CYPs) are often involved in such downstream reactions. The enzymes responsible for converting GBA into these more complex molecules are largely uncharacterized. The identification of these enzymes, for example through homology-based gene searches in GBA-producing species, is a significant goal.

Regulatory Mechanisms: The expression and activity of biosynthetic enzymes are tightly regulated. Research into transcription factors, post-translational modifications, and subcellular localization of enzymes like PGT will provide a more complete picture of how GBA production is controlled within the plant.

| Enzyme / Protein Class | Abbreviation | Role in or Related to GBA Biosynthesis |

| p-Hydroxybenzoate Geranyltransferase | PGT | Catalyzes the key prenylation step: transfer of a geranyl group to 4-HBA. nih.govresearchgate.net |

| Chorismate Pyruvate-Lyase | CPL / UbiC | Potential upstream enzyme converting chorismate directly to 4-HBA. scielo.brfrontiersin.org |

| 4-Coumarate-CoA Ligase | 4CL | Key enzyme in the phenylpropanoid pathway that can lead to 4-HBA formation. scielo.br |

| Cytochrome P450 Monooxygenases | CYPs | Likely involved in downstream modifications of the geranyl side chain of GBA. researchgate.net |

Integrative Omics Approaches for Metabolic Pathway Analysis

Understanding the complex metabolic network that produces this compound requires a holistic approach. Integrative 'omics' strategies, which combine genomics, transcriptomics, proteomics, and metabolomics, have emerged as powerful tools for pathway discovery and analysis. nih.govnih.gov

Genomics and Transcriptomics: By sequencing the genome and transcriptome of GBA-producing plants, such as those from the Piper or Lithospermum genera, researchers can identify candidate genes encoding biosynthetic enzymes. Co-expression analysis, where the expression patterns of unknown genes are correlated with known pathway genes (like PGT), is a particularly effective strategy for identifying new enzymes, transporters, and regulatory proteins involved in the GBA pathway. nih.gov

Proteomics: This approach allows for the direct identification and quantification of proteins present in a specific tissue or at a particular developmental stage. Proteomic analysis can confirm the translation of gene transcripts identified through transcriptomics and can reveal post-translational modifications that may regulate enzyme activity.

Metabolomics: Untargeted and targeted metabolomic profiling provides a snapshot of the small molecules, including GBA and its precursors and derivatives, within a plant. By correlating metabolite profiles with gene expression data, researchers can link specific genes to the production of specific compounds and uncover previously unknown metabolic conversions. nih.gov

Integrating these datasets provides a multi-layered view of the metabolic pathway. ox.ac.ukdntb.gov.ua For instance, a high level of PGT gene transcripts (transcriptomics) coupled with the detection of the PGT enzyme (proteomics) and a high concentration of GBA (metabolomics) in a specific plant tissue provides strong, multi-faceted evidence for the site of biosynthesis.

Synthetic Biology Applications for Diversified Prenylated Benzoic Acid Derivatives

The field of synthetic biology offers the potential to produce GBA and a wide array of novel prenylated benzoic acid derivatives in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netacs.org This approach circumvents the challenges of low yields from natural plant sources and enables the creation of "unnatural" natural products with potentially enhanced properties.

A key strategy involves the heterologous expression of a substrate-promiscuous prenyltransferase. For example, the enzyme XimB from Streptomyces xiamenensis has been shown to catalyze the transfer of various prenyl groups (C5, C10, C15, C20) to 4-HBA. acs.org By co-expressing this enzyme in an engineered E. coli strain equipped with pathways to produce different prenyl diphosphates, researchers have successfully produced a variety of GBA analogues. acs.org

| Study Component | Description | Example / Finding |

| Host Organism | The microbial chassis used for production. | E. coli, Saccharomyces cerevisiae researchgate.netacs.org |

| Key Enzyme | The prenyltransferase used to attach the side chain. | p-Hydroxybenzoate Geranyltransferase (AePGT6), XimB researchgate.netacs.org |

| Precursor Pathways | Engineered pathways to supply 4-HBA and GPP. | Overexpression of the mevalonate (B85504) pathway (for GPP) and shikimic pathway (for 4-HBA). researchgate.net |

| Product | The target compound synthesized by the microbe. | This compound (GBA), 3-farnesyl-4-HBA, 3-dimethylallyl-4-HBA. acs.org |

| Reported Titer | The concentration of the product achieved. | GBA production of 94.30 mg/L in E. coli and 179.29 mg/L in yeast has been reported. researchgate.netacs.org |

Future work in this area will focus on optimizing microbial hosts to increase precursor supply, discovering and engineering novel prenyltransferases with altered substrate specificities, and combining enzymes from different organisms to create novel biosynthetic pathways for a wider range of diversified prenylated benzoic acids. nih.gov

Computational Modeling for Enzyme Engineering and Substrate Prediction

Computational approaches are becoming indispensable for understanding enzyme mechanisms and guiding protein engineering efforts. nih.govcaver.czbohrium.com For the biosynthesis of GBA, computational modeling is primarily focused on the key prenyltransferase enzymes.

Homology Modeling and Molecular Docking: In the absence of an experimentally determined crystal structure, homology modeling can be used to generate a 3D model of a GBA-synthesizing prenyltransferase based on the structure of a related known enzyme (e.g., UbiA). researchgate.net Molecular docking simulations can then be used to predict how the substrates, 4-HBA and GPP, bind within the enzyme's active site. These models can reveal key amino acid residues involved in substrate recognition and catalysis. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the enzyme, simulating its movements over time. nih.gov This can help understand how the enzyme's conformation changes upon substrate binding and during the catalytic reaction, providing a more detailed picture of the catalytic mechanism.

Enzyme Redesign and Substrate Prediction: By using the insights gained from modeling, researchers can apply rational design to modify the enzyme. researchgate.net For example, site-directed mutagenesis of residues in the active site could be used to alter the enzyme's substrate preference, enabling it to accept different aromatic acids or prenyl donors, thus leading to the production of novel compounds. Computational tools can predict the likely impact of these mutations before they are tested in the lab, accelerating the engineering process. nih.govresearchgate.net

These computational pipelines allow for the rapid screening of potential mutations and substrates, reducing the time and cost associated with experimental work and opening up new possibilities for creating custom biocatalysts. nih.gov

Role in Plant-Insect Interactions and Chemical Ecology

Prenylated benzoic acid derivatives are recognized as important components of plant chemical defense systems. researchgate.netijpsr.com GBA, found in genera like Piper, plays a significant role in mediating interactions between plants and insects. lorarichards.com

Research has shown that GBA and its derivatives can function as antiherbivore compounds. lorarichards.com For example, studies on Piper kelleyi demonstrated that related chromane derivatives, which are biosynthetically derived from GBA, significantly reduce the fitness of the generalist caterpillar Spodoptera exigua when incorporated into their diet. lorarichards.com This suggests that GBA is a key precursor in a chemical defense pathway.

The ecological role of GBA can be multifaceted:

Direct Toxicity/Deterrence: The compound may be directly toxic to herbivores or act as a feeding deterrent, reducing the amount of damage the plant sustains. researchgate.net

Precursor to More Active Compounds: GBA can be rapidly converted into more potent defensive chemicals, such as chromenes, upon tissue damage caused by herbivory. lorarichards.com

Signaling Molecule: While less studied for GBA specifically, many plant secondary metabolites can act as signals to attract natural enemies (predators or parasitoids) of the attacking herbivores, a phenomenon known as indirect defense. nih.gov

Future research in the chemical ecology of GBA will involve detailed bioassays with a wider range of ecologically relevant insects to determine its spectrum of activity. researchgate.netfrontiersin.org Furthermore, investigating how the production of GBA is induced by herbivore attack and its potential role in complex tritrophic interactions (plant-herbivore-predator) will provide a more complete understanding of its ecological significance. researchgate.netnih.gov

常见问题

Q. What are the standard methodologies for isolating 3-geranyl-4-hydroxybenzoic acid from natural sources?

- Methodological Answer : Isolation typically involves methanol extraction of plant material (e.g., Piper elongatum aerial parts), followed by solvent partitioning and chromatographic techniques. Silica gel column chromatography is used for preliminary separation, while preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) refines the isolation. Structural confirmation relies on spectroscopic methods:

Q. How is the antioxidant activity of this compound evaluated in vitro?

- Methodological Answer : The ferric thiocyanate method is commonly employed to assess lipid peroxidation inhibition. In this assay:

Linoleic acid is oxidized in a controlled system.

The compound’s ability to inhibit peroxidation is quantified via absorbance measurements (500 nm).

Activity is compared to standards like α-tocopherol or BHA (butylated hydroxyanisole).

reports that this compound exhibits higher antioxidant activity than BHA under these conditions .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant or antiplasmodial potency) often arise from:

- Assay variability : Different models (e.g., DPPH vs. ferric thiocyanate) may prioritize distinct redox mechanisms.

- Sample purity : Trace impurities from incomplete chromatographic separation can skew results.

To address this:

Validate compound purity using LC-MS or 2D-NMR .

Replicate assays across multiple models (e.g., FRAP, ORAC) for cross-comparison.

Q. How is the biosynthetic pathway of this compound elucidated in microbial systems?

- Methodological Answer : The pathway involves gene cluster analysis and enzymatic assays :

Gene identification : Clusters like xim in Streptomyces xiamenensis are identified via genome mining.

Enzyme characterization :

- XimC catalyzes 4-hydroxybenzoic acid (4HB) synthesis.

- XimB attaches geranyl diphosphate (GPP) to 4HB via prenylation.

In vitro reconstitution : Purified enzymes are incubated with substrates (4HB + GPP) to confirm product formation via LC-HRMS .

Q. What strategies are used to study structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies focus on modifying the geranyl chain or aromatic core :

Synthetic derivatization : Introduce methyl groups or halogens to the aromatic ring via electrophilic substitution.

Prenyl chain alteration : Replace geranyl with farnesyl using engineered enzymes (e.g., XimB mutants).

Bioactivity screening : Test derivatives against disease models (e.g., antimalarial assays with Plasmodium strains) to correlate structural changes with efficacy .

Q. How can researchers address challenges in detecting this compound in complex biological matrices?

- Methodological Answer : Use targeted metabolomics :

Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to enrich the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。